(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
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Overview
Description
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Research involving the compound "(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione" focuses on its synthesis and structural analysis. Studies have reported the synthesis of enantiomers, such as the 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, using specific hydroxybutanoates (Deschenaux et al., 1989). Additionally, the compound's derivatives have been synthesized with good yield using iodobenzene diacetate for smooth dehydrogenation of certain precursors (Prakash et al., 2006).
Chemical Transformations and Reactions
The compound and its related structures have been instrumental in facilitating various chemical transformations and reactions. For example, specific structures were synthesized with high stereo- and enantioselectivity, with subsequent methanolysis yielding single spiroketals. These spiroketals were later evaluated for cytotoxicity against different cancer cell lines, showcasing potential applications in cancer research (Meilert et al., 2004).
Biological Applications and Investigations
The compound's derivatives have been examined for their potential biological applications. New coumarins, derived from specific extracts, have been isolated and studied for their anti-melanogenic effects and possible use as skin-whitening agents in the cosmetics industry. These studies highlight the compound's relevance in pharmacological and cosmetological contexts (Atolikshoeva et al., 2022).
Properties
CAS No. |
150050-20-7 |
---|---|
Molecular Formula |
C37H38O13 |
Molecular Weight |
690.7 g/mol |
IUPAC Name |
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C37H38O13/c1-17-23(38)7-11-28(47-17)49-25-9-10-26(46-19(25)3)20-5-6-21-30(32(20)41)33(42)22-13-14-36(44)16-35(4,50-29-12-8-24(39)18(2)48-29)15-27(40)37(36,45)31(22)34(21)43/h5-8,11-14,17-19,25-26,28-29,41,44-45H,9-10,15-16H2,1-4H3/t17-,18-,19+,25-,26?,28-,29-,35-,36-,37-/m0/s1 |
InChI Key |
FPIKGAFXXMSOSP-FTZFSKNDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O[C@H]6C=CC(=O)[C@@H](O6)C)O)O)O)O[C@H]7C=CC(=O)[C@@H](O7)C |
SMILES |
CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)OC6C=CC(=O)C(O6)C)O)O)O)OC7C=CC(=O)C(O7)C |
Canonical SMILES |
CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)OC6C=CC(=O)C(O6)C)O)O)O)OC7C=CC(=O)C(O7)C |
Synonyms |
Sch 47554 Sch-47554 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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